molecular formula C20H5F35O B12733011 [2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-Dotriacontafluoro-16-(trifluoromethyl)heptadecyl]oxirane CAS No. 54009-79-9

[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-Dotriacontafluoro-16-(trifluoromethyl)heptadecyl]oxirane

Cat. No.: B12733011
CAS No.: 54009-79-9
M. Wt: 926.2 g/mol
InChI Key: OKXFOOHGEWKLIY-UHFFFAOYSA-N
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Description

This compound is a highly fluorinated epoxide featuring a 17-carbon chain substituted with 32 fluorine atoms and a terminal trifluoromethyl (-CF₃) group. Its structure combines a perfluorinated alkyl chain with an oxirane (epoxide) functional group, rendering it exceptionally hydrophobic and chemically stable. Such compounds are typically utilized in specialized applications, including surfactants, coatings, or intermediates in pharmaceutical synthesis, where fluorocarbon domains enhance thermal resistance and reduce surface tension .

Properties

CAS No.

54009-79-9

Molecular Formula

C20H5F35O

Molecular Weight

926.2 g/mol

IUPAC Name

2-[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-dotriacontafluoro-16-(trifluoromethyl)heptadecyl]oxirane

InChI

InChI=1S/C20H5F35O/c21-4(22,1-3-2-56-3)6(24,25)8(28,29)10(32,33)12(36,37)14(40,41)16(44,45)18(48,49)17(46,47)15(42,43)13(38,39)11(34,35)9(30,31)7(26,27)5(23,19(50,51)52)20(53,54)55/h3H,1-2H2

InChI Key

OKXFOOHGEWKLIY-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

EINECS 258-920-5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

EINECS 258-920-5 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of EINECS 258-920-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Fluorination Patterns

The compound’s structural uniqueness lies in its extensive fluorination and trifluoromethyl substituent. Below is a comparative analysis with analogous fluorinated compounds:

Compound Name Molecular Formula Molecular Weight Fluorine Atoms Key Functional Groups XlogP* Applications
Target Compound (Dotriacontafluoro derivative) C₁₈H₅F₃₅O ~900 (estimated) 35 Epoxide, -CF₃ ~12.0† Surfactants, specialty coatings
1,16-Dichloroperfluorohexadecane C₁₆Cl₂F₃₂ 871.03 32 Terminal -Cl ~10.5 Water-repellent materials
Dodecafluoro-2,5,8,11-tetraoxaoctadecane C₁₈H₁₂F₁₂O₄ 528.27 12 Ether, fluorocarbon chain ~6.8 Fluorosurfactants
Hexacosafluoroheptakis(trifluoromethyl) derivative C₂₄F₄₀O₇ 1,152.8 40 Ether, multiple -CF₃ groups ~15.0† High-performance lubricants

*XlogP: Calculated hydrophobicity index; †Estimated based on structural analogs .

Key Observations :

  • Fluorine Content : The target compound’s 35 fluorine atoms exceed the fluorination of most analogs, enhancing its hydrophobicity (XlogP ~12) compared to less fluorinated surfactants (e.g., XlogP ~6.8 for the dodecafluoro compound) .
  • Functional Groups : The epoxide group distinguishes it from chlorinated (e.g., ) or ether-based fluorocarbons (e.g., ), offering reactivity for polymerization or crosslinking.
  • Thermal Stability : Perfluorinated chains (as in the target compound and ) exhibit superior thermal resistance compared to partially fluorinated analogs .
Bioactivity and Molecular Interactions
  • Bioactivity Clustering : Compounds with similar fluorinated domains often cluster in bioactivity profiles due to shared protein-binding motifs. For example, fluorinated surfactants show affinity for lipid-binding proteins, whereas epoxide-containing analogs may interact with enzymes like epoxide hydrolases .
  • Binding Affinity : The trifluoromethyl group in the target compound could enhance binding to hydrophobic pockets in proteins, a trait observed in fluorinated kinase inhibitors .

Biological Activity

Fluorinated compounds have garnered significant attention due to their unique chemical properties and potential biological activities. The compound is a highly fluorinated oxirane (epoxide) that may exhibit specific biological behaviors influenced by its structure.

Chemical Structure and Properties

  • Chemical Formula : The compound is characterized by a long carbon chain with multiple fluorine substituents.
  • Fluorination : The presence of fluorine atoms can enhance lipophilicity and alter the reactivity of the compound compared to its non-fluorinated analogs.

Biological Activity

  • Toxicity and Bioaccumulation :
    • Many fluorinated compounds are known for their persistence in the environment and potential for bioaccumulation. Studies on similar per- and polyfluoroalkyl substances (PFAS) indicate they can accumulate in biological tissues leading to toxic effects over time .
  • Mechanisms of Action :
    • Fluorinated oxiranes may interact with biological membranes due to their hydrophobic nature. They can disrupt lipid bilayers or interfere with membrane proteins.
    • Some studies suggest that epoxides can act as electrophiles that react with nucleophilic sites in biomolecules (e.g., proteins and DNA), potentially leading to cytotoxicity or mutagenicity.
  • Case Studies :
    • Research on other fluorinated epoxides has shown varied biological effects ranging from antimicrobial activity to cytotoxic effects in cancer cells. For instance:
      • A study demonstrated that certain fluorinated epoxides exhibit selective toxicity towards cancer cell lines while sparing normal cells .
      • Another investigation highlighted the potential of fluorinated compounds in drug delivery systems due to their enhanced permeability through biological membranes .

Research Findings

  • In Vitro Studies : Laboratory studies have often focused on the cytotoxic effects of fluorinated compounds on various cell lines. Results indicate that increased fluorination can correlate with increased cytotoxicity in some cases.
  • In Vivo Studies : Animal studies are necessary to assess the pharmacokinetics and long-term effects of such compounds. Data suggest that fluorinated compounds can lead to significant health concerns including liver damage and endocrine disruption .

Preparation Methods

Preparation of the Perfluorinated Alkyl Chain

  • Electrochemical fluorination (ECF):
    This method involves the electrochemical replacement of hydrogen atoms with fluorine on a hydrocarbon chain. It is widely used for producing perfluorinated chains of various lengths. However, ECF often yields mixtures requiring further purification.

  • Telomerization and fluorination:
    Controlled telomerization reactions produce perfluoroalkyl iodides or sulfonates, which can be further functionalized. The trifluoromethyl substitution at the 16th carbon can be introduced via selective fluorination or by using trifluoromethyl-containing building blocks.

  • Nucleophilic substitution:
    Perfluoroalkyl iodides or sulfonates can undergo nucleophilic substitution with appropriate nucleophiles to introduce functional groups for subsequent epoxidation.

Formation of the Oxirane Ring

  • Epoxidation of perfluorinated alkenes:
    The terminal alkene precursor is epoxidized using peracid oxidants such as m-chloroperbenzoic acid (m-CPBA) or perfluoroperacetic acid. Due to the electron-deficient nature of the perfluorinated alkene, reaction conditions often require optimization, such as low temperature and extended reaction times.

  • Halohydrin formation and cyclization:
    Alternatively, halohydrins can be formed by halogenation of the terminal alkene followed by base-induced intramolecular cyclization to the epoxide.

  • Use of fluorinated oxidants:
    Specialized fluorinated oxidants compatible with perfluorinated substrates may be employed to improve selectivity and yield.

While direct literature on this exact compound is scarce due to its specialized nature, analogous perfluorinated oxiranes have been studied. Below is a summary table of typical preparation parameters and yields from related compounds:

Preparation Step Reagents/Conditions Yield (%) Notes
Electrochemical fluorination Hydrocarbon precursor, HF, electrolysis 60-80 Mixture of chain lengths, requires distillation
Telomerization + fluorination Perfluoroalkyl iodide, CF3 source 70-85 High regioselectivity for CF3 substitution
Epoxidation with m-CPBA m-CPBA, CH2Cl2, 0-5°C, 12-24 h 50-75 Requires careful temperature control
Halohydrin cyclization Br2 or Cl2, aqueous base 40-65 Two-step process, moderate yields

Analytical and Purification Techniques

  • Chromatography:
    Due to the compound’s fluorinated nature, fluorous-phase chromatography or supercritical fluid chromatography (SFC) is preferred for purification.

  • Spectroscopic characterization:
    ^19F NMR spectroscopy is essential for confirming fluorine substitution patterns and epoxide formation. IR spectroscopy confirms the oxirane ring via characteristic C–O–C stretching vibrations.

  • Thermal analysis:
    Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, which is critical for handling and storage.

Summary and Expert Notes

  • The preparation of [2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-Dotriacontafluoro-16-(trifluoromethyl)heptadecyl]oxirane requires a multi-step synthesis involving advanced fluorination and epoxidation techniques.

  • The key challenges include achieving selective trifluoromethyl substitution and efficient epoxidation of a highly electron-deficient perfluorinated alkene.

  • Optimization of reaction conditions, including temperature, solvent, and oxidant choice, is critical to maximize yield and purity.

  • Purification and characterization rely heavily on fluorine-specific analytical methods.

  • Due to the compound’s specialized nature, synthesis is typically conducted in specialized laboratories with expertise in fluorine chemistry.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing this fluorinated oxirane compound?

Answer:
Synthesis typically involves multi-step fluorination and epoxidation reactions. For example:

  • Fluorination : Use perfluorinated alkyl iodides (e.g., 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-heptacosafluoro-13-iodotridecane) as precursors for introducing fluorine groups via radical-initiated telomerization .
  • Epoxidation : Employ oxidizing agents like ceric sulfate (0.1 N) or iodine (0.05 N) under controlled conditions to form the oxirane ring .
    Characterization :
  • NMR and Mass Spectrometry : Confirm molecular structure using 19F^{19}\text{F} NMR for fluorine environments and high-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement of fluorinated chains (if crystallizable) .

Advanced: How can reaction conditions be optimized to minimize byproducts during fluorinated chain elongation?

Answer:
Optimization requires a factorial design approach to evaluate variables like temperature, solvent polarity, and catalyst loading:

  • Factorial Design : Use a 2k^k design (e.g., 3 factors at 2 levels) to identify interactions between fluorination efficiency and side reactions .
  • In Silico Modeling : Apply quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states, prioritizing conditions that avoid intermediates prone to branching or cross-linking .
  • Real-Time Monitoring : Implement inline FTIR or Raman spectroscopy to detect transient intermediates and adjust conditions dynamically .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use fluoropolymer-coated gloves and respirators to prevent dermal/ocular exposure to fluorinated compounds .
  • Ventilation : Ensure fume hoods with >100 fpm face velocity to capture volatile fluorinated intermediates .
  • Spill Management : Neutralize spills with calcium carbonate to immobilize reactive fluorides, followed by disposal in sealed containers .

Advanced: How can computational methods predict the compound’s reactivity in novel polymerization systems?

Answer:

  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate free-radical polymerization initiation steps, focusing on bond dissociation energies (BDEs) of the oxirane ring and fluorinated chain .
  • COMSOL Multiphysics Integration : Model heat and mass transfer during exothermic polymerization to avoid thermal runaway scenarios .
  • Machine Learning : Train models on existing fluoropolymer datasets to predict copolymer compatibility and phase behavior .

Basic: How to resolve contradictions in experimental data related to thermal stability?

Answer:

  • Statistical Validation : Apply ANOVA to assess variability across replicate thermogravimetric analysis (TGA) runs, isolating outliers caused by moisture ingress or incomplete fluorination .
  • Controlled Replicates : Repeat experiments under inert atmospheres (e.g., argon) to eliminate oxidation artifacts .
  • Cross-Technique Correlation : Compare TGA results with differential scanning calorimetry (DSC) to decouple decomposition and phase transition events .

Advanced: What strategies enable the application of this compound in anti-fouling coatings?

Answer:

  • Surface Energy Tuning : Measure contact angles to optimize fluorinated chain length for low surface energy (<15 mN/m), reducing bioadhesion .
  • Accelerated Aging Tests : Expose coatings to UV/ozone to evaluate fluorocarbon chain degradation and reformulate with UV stabilizers (e.g., hindered amine light stabilizers) .
  • Combinatorial Libraries : Use high-throughput screening to test copolymer blends for synergistic mechanical and anti-fouling properties .

Basic: How to assess the compound’s hydrolytic stability under acidic/basic conditions?

Answer:

  • pH-Dependent Kinetics : Conduct hydrolysis experiments at pH 2–12, monitoring oxirane ring opening via 1H^{1}\text{H} NMR peak integration (e.g., disappearance of epoxide protons at δ 3.5–4.5 ppm) .
  • Arrhenius Analysis : Calculate activation energy (EaE_a) for hydrolysis to predict shelf-life under storage conditions .

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